4-Ethylbenzo[d]oxazole-2-carbonitrile
CAS No.:
Cat. No.: VC17236568
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N2O |
|---|---|
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 4-ethyl-1,3-benzoxazole-2-carbonitrile |
| Standard InChI | InChI=1S/C10H8N2O/c1-2-7-4-3-5-8-10(7)12-9(6-11)13-8/h3-5H,2H2,1H3 |
| Standard InChI Key | OMFOHIHLHXCEKM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2C(=CC=C1)OC(=N2)C#N |
Introduction
Chemical and Structural Properties
4-Ethylbenzo[d]oxazole-2-carbonitrile features a planar benzoxazole core, with an ethyl group at the 4-position and a nitrile moiety at the 2-position. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | 4-Ethyl-1,3-benzoxazole-2-carbonitrile |
| Canonical SMILES | CCC1=C2C(=CC=C1)OC(=N2)C#N |
| InChIKey | OMFOHIHLHXCEKM-UHFFFAOYSA-N |
The nitrile group enhances electrophilicity, making the compound amenable to further functionalization, while the ethyl substituent may influence lipophilicity and binding interactions in biological systems . Spectroscopic data, such as NMR and IR profiles, remain unreported in the literature, highlighting a gap in current characterization efforts.
Synthesis and Manufacturing
While no optimized synthesis for 4-Ethylbenzo[d]oxazole-2-carbonitrile has been published, general benzoxazole synthesis strategies provide a framework for its preparation. A two-step approach, validated for analogous compounds, involves:
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Acylation of 2-Fluoroanilines: Reacting 2-fluoroaniline derivatives with acyl chlorides in the presence of triethylamine to form acetanilides or benzanilides .
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Cyclization via N-Deprotonation–O-SAr: Intramolecular cyclization under basic conditions, where deprotonation of the amide nitrogen facilitates nucleophilic aromatic substitution (SAr) at the fluorine-bearing carbon, yielding the benzoxazole core .
For example, 5-nitro-2-fluoroaniline derivatives have been cyclized using potassium carbonate in dimethylformamide (DMF) at 90°C to produce nitro-substituted benzoxazoles in yields exceeding 80% . Adapting this method, substituting the nitro group with a cyano moiety could theoretically yield 4-Ethylbenzo[d]oxazole-2-carbonitrile, though reaction conditions would require optimization to accommodate the ethyl and nitrile groups.
Research Gaps and Future Directions
Despite its promise, 4-Ethylbenzo[d]oxazole-2-carbonitrile remains understudied. Critical research priorities include:
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Synthesis Optimization: Developing regioselective methods to introduce the ethyl and nitrile groups without side reactions .
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Biological Screening: Assessing in vitro activity against bacterial, fungal, and cancer cell lines to identify lead candidates.
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Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance efficacy and reduce toxicity .
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Pharmacokinetic Profiling: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties to guide drug development .
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